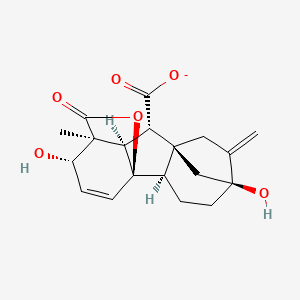
gibberellin A3(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a pentacyclic diterpenoid acid that plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering . Gibberellin A3(1-) was first identified in Japan in 1926 as a metabolic by-product of the fungus Gibberella fujikuroi, which causes abnormal growth in rice plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gibberellin A3(1-) can be synthesized through various chemical routes. One common method involves the use of 2-allyloxyanisole as a starting material, which undergoes a series of reactions to form the desired compound . Another approach involves the hydrofluorene route, which has been used to achieve a complete synthesis of gibberellin A3(1-) .
Industrial Production Methods: Industrial production of gibberellin A3(1-) primarily relies on fermentation technology using microorganisms such as Fusarium moniliforme . Submerged fermentation and solid-state fermentation are the two main methods employed. These processes involve optimizing various parameters, including strain selection, inoculum development, and extraction methods, to enhance the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Gibberellin A3(1-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, allylic chlorination of gibberellin A3(1-) methyl ester can be achieved using thionyl chloride, resulting in the formation of 1β-chlorogibberellin A5 methyl ester .
Common Reagents and Conditions: Common reagents used in the reactions of gibberellin A3(1-) include thionyl chloride, toluene-p-sulphonyl chloride, and lithium chloride . These reactions typically occur under controlled conditions to ensure high yield and purity of the products.
Major Products: The major products formed from the reactions of gibberellin A3(1-) include various chlorinated derivatives, such as 1β-chlorogibberellin A5 methyl ester
Applications De Recherche Scientifique
Gibberellin A3(1-) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Agriculture: Gibberellin A3(1-) is extensively used as a plant growth regulator to promote cell expansion, stem elongation, seed germination, and fruit growth. It is applied to various crops, orchards, and ornamental plants to enhance their growth and yield.
Industrial Applications: The compound is used in the brewing industry to enhance the malting process of barley and improve the quality of beer.
Mécanisme D'action
Gibberellin A3(1-) exerts its effects by interacting with specific molecular targets and pathways in plants. The primary mechanism involves the de-repression of negatively regulated genes, leading to the transcription of gibberellin-induced genes and subsequent growth and development . The compound activates gibberellin receptors, which in turn degrade DELLA proteins, the repressors of gibberellin signaling . This activation triggers a cascade of molecular events that promote cell elongation, division, and differentiation .
Comparaison Avec Des Composés Similaires
Gibberellin A3(1-) is part of a large family of gibberellins, which includes over 136 different compounds . Some of the similar compounds include gibberellin A1, gibberellin A2, and gibberellin A5 . While these compounds share a common structure and function, gibberellin A3(1-) is unique due to its high potency and widespread use in various applications . It differs from gibberellin A1 in the presence of a double bond between C-3 and C-4 .
Conclusion
Gibberellin A3(1-) is a versatile and potent plant hormone with significant applications in agriculture, biotechnology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for promoting plant growth and development. Ongoing research continues to explore new synthetic routes, production methods, and applications for this important compound.
Propriétés
Formule moléculaire |
C19H21O6- |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/p-1/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 |
Clé InChI |
IXORZMNAPKEEDV-OBDJNFEBSA-M |
SMILES isomérique |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |
SMILES canonique |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxybenzoic acid [2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] ester](/img/structure/B1240553.png)
![2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1240556.png)
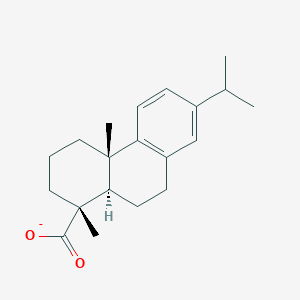
![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)

![1-Tert-butyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1240564.png)
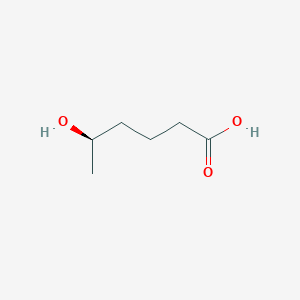

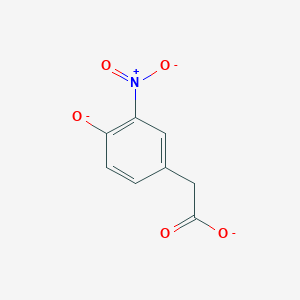
![4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol](/img/structure/B1240569.png)
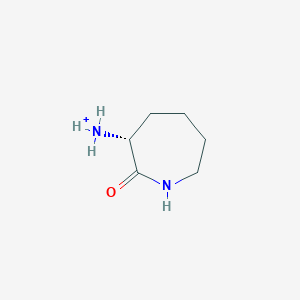
![(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1240571.png)
![(2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240572.png)
![3-[[Hydroxy(nitroso)amino]-propylamino]propylazanium](/img/structure/B1240574.png)
